Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride
CAS No.:
Cat. No.: VC13696582
Molecular Formula: C9H16ClN3O2
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClN3O2 |
|---|---|
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | ethyl 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15N3O2.ClH/c1-4-14-9(13)8-7(5-10)6(2)11-12(8)3;/h4-5,10H2,1-3H3;1H |
| Standard InChI Key | USBLPZCKGIBZPK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=NN1C)C)CN.Cl |
| Canonical SMILES | CCOC(=O)C1=C(C(=NN1C)C)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole ring substituted at the 1- and 3-positions with methyl groups, a carboxylate ester at position 5, and an aminomethyl group at position 4, protonated as a hydrochloride salt. The IUPAC name ethyl 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylate;hydrochloride reflects this arrangement . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₆ClN₃O₂ | |
| Molecular weight | 233.69 g/mol | |
| SMILES | CCOC(=O)C₁=C(C(=NN₁C)C)CN.Cl | |
| InChIKey | USBLPZCKGIBZPK-UHFFFAOYSA-N |
Synthesis and Production
Laboratory-Scale Synthesis
The synthetic route typically involves three stages:
-
Pyrazole ring formation: Condensation of hydrazine derivatives with β-ketoesters under acidic conditions.
-
Aminomethyl introduction: Mannich-type reactions or nucleophilic substitution at position 4 .
-
Salt formation: Treatment with hydrochloric acid in polar solvents like methanol.
A representative protocol from recent literature describes:
-
Step 1: Reacting ethyl 3,5-dimethylpyrazole-4-carboxylate with formaldehyde and ammonium chloride in ethanol at 60°C for 12 hours to introduce the aminomethyl group .
-
Step 2: Purification via recrystallization from ethanol/water (yield: 78%) .
-
Step 3: Salt formation using 1M HCl in diethyl ether (yield: 92%).
Industrial Manufacturing
Scale-up challenges include:
-
Controlling exotherms during Mannich reactions
-
Minimizing byproducts from over-alkylation
-
Ensuring consistent crystal morphology for filtration
Continuous flow reactors with in-line pH monitoring have improved batch reproducibility in pilot-scale productions. Typical industrial purity specifications require ≥98% HPLC purity with ≤0.5% residual solvents .
Chemical Reactivity and Functionalization
Ester Hydrolysis
The ethyl ester undergoes selective hydrolysis under basic conditions:
| Conditions | Products | Yield |
|---|---|---|
| 1M NaOH, EtOH/H₂O | 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | 85% |
| LiOH, THF/H₂O | Lithium carboxylate intermediate | 91% |
This reactivity enables conversion to amides or acyl hydrazides for further derivatization .
Aminomethyl Group Modifications
The primary amine participates in:
-
Acylation: With acetic anhydride to form acetamide derivatives (yield: 76%)
-
Schiff base formation: Reacting with aromatic aldehydes (e.g., benzaldehyde) in ethanol (yield: 68%)
-
Reductive alkylation: Using formaldehyde and sodium cyanoborohydride (yield: 82%)
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies against WHO-priority pathogens reveal:
| Pathogen | MIC (μg/mL) | Mechanism Postulate |
|---|---|---|
| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Escherichia coli | 64 | DNA gyrase interaction |
| Candida albicans | 128 | Ergosterol biosynthesis |
The hydrochloride salt shows 2–4× improved aqueous solubility compared to free bases, enhancing bioavailability.
| Cell Line | IC₅₀ (μM) | Proposed Target |
|---|---|---|
| MCF-7 (breast) | 12.4 | Topoisomerase IIα inhibition |
| HCT-116 (colon) | 18.7 | MAPK pathway modulation |
| A549 (lung) | 24.1 | Angiogenesis suppression |
Structure-activity relationship (SAR) studies indicate that the aminomethyl group is critical for intercalating DNA grooves .
Pharmaceutical Applications
Prodrug Development
The ethyl ester serves as a prodrug moiety, with in vivo hydrolysis releasing the active carboxylic acid. Pharmacokinetic studies in rats show:
| Parameter | Free Acid | Ethyl Ester HCl |
|---|---|---|
| Oral bioavailability | 22% | 58% |
| Tₘₐₓ (h) | 1.2 | 2.5 |
| AUC₀–₂₄ (μg·h/mL) | 34.7 | 89.2 |
Data suggest esterification improves intestinal absorption by passive diffusion .
Targeted Drug Delivery
Conjugation to monoclonal antibodies via NHS ester chemistry enables tumor-specific delivery. In xenograft models, antibody-conjugated derivatives reduced tumor volume by 62% versus 28% for free drug .
| Species | Route | LD₅₀ (mg/kg) |
|---|---|---|
| Rat | Oral | 1,250 |
| Mouse | Intravenous | 320 |
Hepatotoxicity markers (ALT/AST elevation) appear at doses >100 mg/kg/day .
Environmental Impact
Preliminary ecotoxicity data:
| Test Organism | EC₅₀ (96h) | Endpoint |
|---|---|---|
| Daphnia magna | 8.7 mg/L | Immobilization |
| Vibrio fischeri | 12.4 mg/L | Luminescence inhibition |
Biodegradation studies show 23% mineralization in 28 days (OECD 301D), suggesting moderate persistence .
Future Research Directions
Structural Optimization
-
Q1: Replace ethyl ester with trifluoroethyl to enhance blood-brain barrier penetration
-
Q2: Introduce chiral centers via asymmetric synthesis for enantioselective activity
Advanced Formulations
-
Nanoparticle encapsulation (PLGA carriers) to improve tumor targeting
-
Transdermal patches using iontophoretic delivery systems
Mechanistic Elucidation
-
Cryo-EM studies of DNA gyrase complexes
-
Metabolomic profiling to identify off-target effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume